molecular formula C12H13NO2 B1206959 Ethyl 3-indoleacetate CAS No. 778-82-5

Ethyl 3-indoleacetate

Cat. No. B1206959
CAS RN: 778-82-5
M. Wt: 203.24 g/mol
InChI Key: HUDBDWIQSIGUDI-UHFFFAOYSA-N
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Patent
US07838518B2

Procedure details

Indole-3-acetic acid (3.5 g, 20 mmol) was dissolved in ethanol (70 Cm3) and a solution of hydrogen chloride in diethyl ether (12 cm3, 12 mmol) was added. The reaction was heated to reflux for 5 hand upon cooling the solvent was removed under reduced pressure to provide ethyl indole-3-acetate (4 g, 19 mmol, 98%) as a yellow oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=[O:12])=[CH:2]1.Cl.[CH2:15](OCC)[CH3:16]>C(O)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([O:13][CH2:15][CH3:16])=[O:12])=[CH:2]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hand
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 158.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.